p-Phenetidine, 3-methoxy-

概要

説明

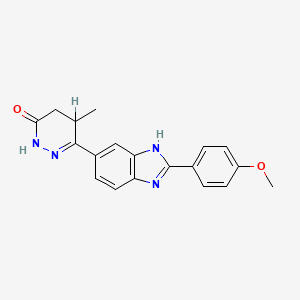

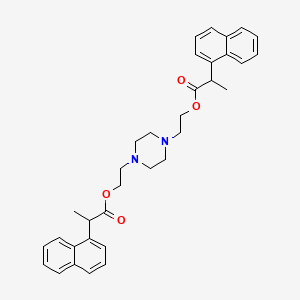

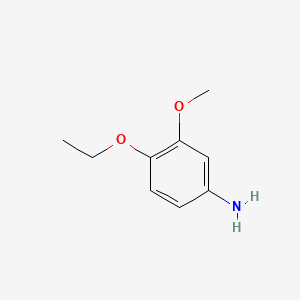

“p-Phenetidine, 3-methoxy-” is a bioactive chemical . It is a chemical compound with the molecular formula C9H13NO2 . It is used as an intermediate in the synthesis of pharmaceutical drugs .

Molecular Structure Analysis

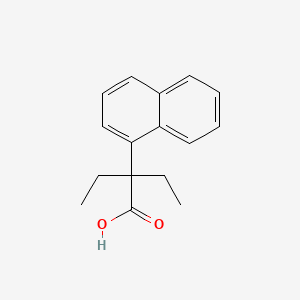

The molecular structure of “p-Phenetidine, 3-methoxy-” consists of 9 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms . The exact mass is 167.09 and the molecular weight is 167.208 .

Physical And Chemical Properties Analysis

The physical and chemical properties of p-Phenetidine (which is closely related to “p-Phenetidine, 3-methoxy-”) are as follows :

科学的研究の応用

Chemistry and Biochemistry

Peroxidase Reactions : p-Phenetidine is oxidized by peroxidases to form various products, with significant implications in understanding the chemistry of peroxidase reactions and their potential toxic effects. The study by Lindqvist et al. (1991) provides insights into the reaction between N-acetylcysteine and a p-Phenetidine metabolite, highlighting the formation of different products under varying conditions, which could have implications for its toxicity and interaction with biological molecules (Lindqvist, Kenne, & Lindeke, 1991).

RNA Modification : p-Phenetidine derivatives are used in studies examining RNA modification, as shown by Cashmore et al. (1971), who investigated the selective reaction of methoxyamine (a derivative) with cytosine bases in tyrosine transfer ribonucleic acid, offering insights into RNA structure and function (Cashmore, Brown, & Smith, 1971).

Nanoparticle Stabilization : Research by Liu et al. (2012) on methoxy poly(ethylene glycol)-poly(L-histidine)-poly(lactide) triblock copolymers, which self-assemble into nanoparticles, shows the role of stereocomplexation in preventing aggregation at specific pH levels, revealing potential applications in drug delivery and nanotechnology (Liu et al., 2012).

Materials Science

- Polymer Solar Cells : The study by Dang et al. (2011) highlights the application of methoxy-containing compounds in polymer-based photovoltaic cells. The research discusses the use of poly(3-hexylthiophene) and methoxy-containing fullerene derivatives, showcasing their significance in improving the efficiency of solar cells (Dang, Hirsch, & Wantz, 2011).

Environmental Science

- Reproductive Toxicity of Environmental Contaminants : A systematic review by Ghazipura et al. (2017) on benzophenone-3 (BP-3), a compound structurally related to p-Phenetidine, examines the reproductive toxicity associated with BP-3 exposure. This study underscores the broader environmental and health implications of phenolic compounds found in various consumer products (Ghazipura, McGowan, Arslan, & Hossain, 2017).

Safety And Hazards

p-Phenetidine has high renal toxicity and it is believed to be responsible for the adverse effects that led to the withdrawal of phenacetin and bucetin from pharmaceutical use . It is also a possible mutagen . The safety data sheet for p-Phenetidine indicates that it is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction .

特性

IUPAC Name |

4-ethoxy-3-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXMYSBFKDQWQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10173491 | |

| Record name | p-Phenetidine, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Phenetidine, 3-methoxy- | |

CAS RN |

19782-77-5 | |

| Record name | p-Phenetidine, 3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019782775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenetidine, 3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10173491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。